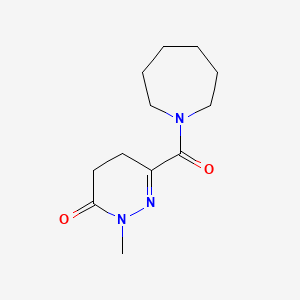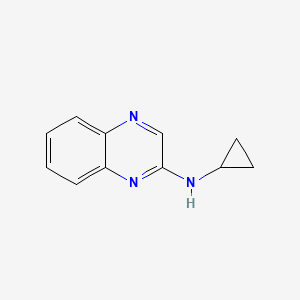![molecular formula C11H18N2O B7516729 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a unique chemical structure, making it an attractive target for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It has also been suggested that the compound may interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability. It has also been shown to modulate the release of various neurotransmitters, such as glutamate and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its unique chemical structure, which allows for the development of novel drugs with specific pharmacological properties. Additionally, the compound has been shown to exhibit low toxicity and high selectivity, making it an attractive target for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole. One of the most promising areas of research is the development of novel drugs for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, the compound has potential applications in the treatment of anxiety and depression. Future studies should focus on the optimization of the chemical structure of the compound to improve its pharmacological properties and reduce its toxicity. Furthermore, the development of new synthetic methods for the compound could lead to more efficient and cost-effective drug development.
Métodos De Síntesis
The synthesis of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methylpiperidine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to reflux, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6,9H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJFBJOAUTTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)
![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)

![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)


